![molecular formula C10H12F3NO B3333092 (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol CAS No. 944836-45-7](/img/structure/B3333092.png)
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol
Overview
Description
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol, also known as SAMP, is an organic compound with a variety of uses in the scientific research industry. It is a chiral molecule that can exist in two forms, and is used as a building block in organic synthesis. SAMP has been used in a variety of applications, ranging from drug development to chemical reactions.
Scientific Research Applications
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has many applications in scientific research. It is used as a building block in organic synthesis, as a chiral molecule in drug development, and as an intermediate in the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and agrochemicals. In addition, it has been used in the synthesis of nucleoside analogs and in the synthesis of chiral molecules for drug development.
Mechanism of Action
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol is a chiral molecule, meaning it can exist in two forms. The two forms are referred to as the S-form and the R-form. The S-form is the active form of the molecule and is responsible for its biological activity. It binds to specific receptors in the body, which then triggers a cascade of reactions. These reactions can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity. It has also been shown to have neuroprotective effects, and it has been used as an antidepressant. In addition, it has been shown to have anticonvulsant activity, and it has been used to treat epilepsy.
Advantages and Limitations for Lab Experiments
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol has many advantages for use in laboratory experiments. It is a chiral molecule, which makes it useful for the development of drugs. It is also relatively easy to synthesize, and it is widely available. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable molecule, and it can be difficult to purify. In addition, it is a relatively expensive molecule and can be difficult to find in large quantities.
Future Directions
There are many possible future directions for the use of (S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol in scientific research. It could be used as a building block in organic synthesis, or as an intermediate in the synthesis of other compounds. It could also be used in the development of new drugs, or in the synthesis of nucleoside analogs. In addition, it could be used in the development of pesticides and agrochemicals, or as an antidepressant or anticonvulsant. Finally, it could be used in the development of new chiral molecules for drug development.
properties
IUPAC Name |
(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9-4-2-1-3-7(9)5-8(14)6-15/h1-4,8,15H,5-6,14H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYXUGRRBOYABT-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CO)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CO)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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